2-(3-Methylimidazol-3-ium-1-yl)acetic acid;hexafluorophosphate
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Overview
Description
2-(3-Methylimidazol-3-ium-1-yl)acetic acid;hexafluorophosphate is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylimidazol-3-ium-1-yl)acetic acid typically involves the alkylation of imidazole derivatives. One common method is the N-alkylation of imidazole using tert-butyl chloroacetate, followed by ester cleavage in the presence of titanium tetrachloride . This process yields the desired imidazole derivative with high purity.
Industrial Production Methods
Industrial production of imidazole derivatives often involves large-scale synthesis using similar alkylation techniques. The reaction conditions are optimized to ensure high yield and purity, making the process efficient and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylimidazol-3-ium-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The imidazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups into the imidazole ring.
Scientific Research Applications
2-(3-Methylimidazol-3-ium-1-yl)acetic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Methylimidazol-3-ium-1-yl)acetic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: An aromatic heterocyclic compound used as a solvent and precursor to ionic liquids.
2-(2-Methylimidazol-1-yl)acetic acid: Another imidazole derivative with similar chemical properties.
Uniqueness
2-(3-Methylimidazol-3-ium-1-yl)acetic acid is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C6H9F6N2O2P |
---|---|
Molecular Weight |
286.11 g/mol |
IUPAC Name |
2-(3-methylimidazol-3-ium-1-yl)acetic acid;hexafluorophosphate |
InChI |
InChI=1S/C6H8N2O2.F6P/c1-7-2-3-8(5-7)4-6(9)10;1-7(2,3,4,5)6/h2-3,5H,4H2,1H3;/q;-1/p+1 |
InChI Key |
WPDZSDACDHRYIX-UHFFFAOYSA-O |
Canonical SMILES |
C[N+]1=CN(C=C1)CC(=O)O.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
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